1-(4-iso-Propylphenyl)-2-propanol
Overview
Description
1-(4-iso-Propylphenyl)-2-propanol is an organic compound with the molecular formula C12H18O It is a secondary alcohol with an isopropyl group attached to the para position of a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-iso-Propylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the alkylation of phenol with propylene to produce 4-isopropylphenol, which is then subjected to a Grignard reaction with acetone to yield the desired product. The reaction conditions typically include the use of a Grignard reagent, such as methylmagnesium bromide, in an anhydrous ether solvent under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 4-isopropylacetophenone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-iso-Propylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-isopropylacetophenone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of the compound can yield 4-isopropylphenylmethanol when treated with reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide, resulting in the formation of 1-(4-iso-Propylphenyl)-2-chloropropane or 1-(4-iso-Propylphenyl)-2-bromopropane.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 4-isopropylacetophenone.
Reduction: 4-isopropylphenylmethanol.
Substitution: 1-(4-iso-Propylphenyl)-2-chloropropane, 1-(4-iso-Propylphenyl)-2-bromopropane.
Scientific Research Applications
1-(4-iso-Propylphenyl)-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-iso-Propylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. For example, it may interact with enzymes involved in metabolic pathways, altering their function and leading to various biological effects.
Comparison with Similar Compounds
1-(4-iso-Propylphenyl)-2-propanol can be compared with other similar compounds, such as:
4-isopropylphenol: A precursor in the synthesis of this compound, with similar structural features but different functional groups.
4-isopropylacetophenone: An oxidation product of this compound, used in various chemical reactions.
4-isopropylphenylmethanol:
The uniqueness of this compound lies in its specific structural configuration and the presence of both an isopropyl group and a hydroxyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9-10,13H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDGTBAXIOLNFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275131 | |
Record name | α-Methyl-4-(1-methylethyl)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105994-80-7 | |
Record name | α-Methyl-4-(1-methylethyl)benzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105994-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Methyl-4-(1-methylethyl)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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